Bromotheophylline

Beschreibung

See also: Pamabrom (active moiety of); Pyrabrom (is active moiety of).

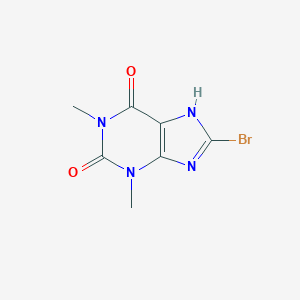

Structure

3D Structure

Eigenschaften

IUPAC Name |

8-bromo-1,3-dimethyl-7H-purine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN4O2/c1-11-4-3(9-6(8)10-4)5(13)12(2)7(11)14/h1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKTFQHRVFFOHTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)NC(=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7044768 | |

| Record name | 8-Bromotheophylline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7044768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

Decomposes at 300 ºC | |

| Record name | Bromotheophylline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14018 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Solubility |

Soluble | |

| Record name | Bromotheophylline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14018 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

10381-75-6 | |

| Record name | 8-Bromo-3,9-dihydro-1,3-dimethyl-1H-purine-2,6-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10381-75-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bromotheophylline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010381756 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bromotheophylline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14018 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 8-Bromotheophylline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164940 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 8-Bromotheophylline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7044768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BROMOTHEOPHYLLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FZG87K1MQ6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

295-316 ºC | |

| Record name | Bromotheophylline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14018 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Foundational & Exploratory

Synthesis of 8-Bromotheophylline from Theophylline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 8-bromotheophylline from theophylline (B1681296), a critical transformation for the development of various therapeutic agents. 8-Bromotheophylline serves as a key intermediate and is itself an active pharmacological agent, notably as a diuretic and an adenosine (B11128) A1 receptor antagonist.[1] This document details established and alternative synthetic protocols, reaction mechanisms, purification techniques, and relevant biological context.

Physicochemical Data

For effective comparison and characterization of the starting material and the final product, the following quantitative data are provided.

Table 1: Physicochemical Properties of Theophylline and 8-Bromotheophylline

| Property | Theophylline | 8-Bromotheophylline |

| Molecular Formula | C₇H₈N₄O₂ | C₇H₇BrN₄O₂ |

| Molecular Weight | 180.16 g/mol | 259.06 g/mol [2][3] |

| Melting Point | 270-274 °C[4][5][6] | 295-316 °C (decomposes)[7][8] |

| Appearance | White crystalline powder | White solid[9] |

Table 2: Spectroscopic Data for Theophylline

| Technique | Key Signals |

| ¹H NMR (DMSO-d₆) | δ 3.23 (s, 3H, N-CH₃), 3.41 (s, 3H, N-CH₃), 8.01 (s, 1H, C8-H), 11.0 (br s, 1H, N-H) |

| ¹³C NMR | δ 27.7, 29.9, 106.9, 142.1, 148.4, 151.5, 154.9 |

| IR (KBr, cm⁻¹) | 3120 (N-H stretch), 1710 (C=O stretch), 1664 (C=C stretch), 1564 (C=N stretch)[10] |

Table 3: Spectroscopic Data for 8-Bromotheophylline

| Technique | Key Signals |

| ¹³C NMR | Data available, specific shifts vary with solvent. |

| IR (KBr, cm⁻¹) | Key differences from theophylline include the absence of the C8-H signal and the presence of C-Br stretching vibrations.[8] |

Synthesis of 8-Bromotheophylline

The primary method for the synthesis of 8-bromotheophylline is the direct bromination of theophylline, which proceeds via an electrophilic aromatic substitution mechanism. The imidazole (B134444) ring of theophylline is electron-rich, making the C8 position susceptible to electrophilic attack.[11][12][13][14]

Reaction Mechanism: Electrophilic Aromatic Substitution

The bromination of theophylline follows a classic electrophilic aromatic substitution pathway. The bromine molecule becomes polarized, and the electrophilic bromine atom is attacked by the electron-rich C8 position of the theophylline ring. This results in the formation of a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion. The aromaticity is then restored by the loss of a proton from the C8 position, yielding 8-bromotheophylline and hydrobromic acid.

Experimental Protocols

Two primary protocols for the synthesis of 8-bromotheophylline are presented below. The first utilizes molecular bromine, while the second employs N-bromosuccinimide (NBS) as a greener alternative.

This is a well-established method that provides good yields.

Materials:

-

Theophylline

-

Glacial Acetic Acid

-

Deionized Water

-

Bromine

Procedure:

-

In a reaction vessel, dissolve theophylline in a mixture of glacial acetic acid and water with stirring, and heat the mixture to 50-55 °C.[9]

-

Once the theophylline is completely dissolved, slowly add bromine dropwise to the solution while maintaining the temperature.[9]

-

Continue stirring the reaction mixture at 50-55 °C for 1 to 4 hours.[9]

-

After the reaction is complete, cool the mixture to room temperature to allow the product to precipitate.[9]

-

Collect the precipitate by suction filtration and wash the filter cake with deionized water.[9]

-

Dry the resulting white solid under vacuum to obtain 8-bromotheophylline.[9]

Quantitative Parameters:

-

Molar Ratio (Theophylline:Bromine): 1:1.1 to 1:1.3

-

Yield: 94.5% reported in one instance.[9]

The use of N-bromosuccinimide (NBS) offers a safer and more environmentally friendly alternative to molecular bromine. NBS is a solid and easier to handle, and the reaction can often be carried out under milder conditions.

Materials:

-

Theophylline

-

N-Bromosuccinimide (NBS)

-

Solvent (e.g., Acetonitrile, Acetic Acid, or a mixture)

Procedure:

-

Dissolve theophylline in a suitable solvent in a reaction flask.

-

Add N-bromosuccinimide to the solution portion-wise or as a solution in the same solvent.

-

Stir the reaction mixture at room temperature or with gentle heating. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, the solvent is typically removed under reduced pressure.

-

The crude product is then purified by recrystallization.

Purification of 8-Bromotheophylline

Purification of the crude 8-bromotheophylline is crucial to remove unreacted starting material and by-products.

Recrystallization: A common method for purification is recrystallization.[15][16][17][18]

-

Solvent Selection: A suitable solvent is one in which 8-bromotheophylline is sparingly soluble at room temperature but highly soluble at elevated temperatures. Ethanol or acetic acid have been reported as effective recrystallization solvents.[9] A mixture of solvents, such as ethanol/water, can also be employed.[15]

-

Procedure:

-

Dissolve the crude product in a minimum amount of the hot recrystallization solvent.

-

If the solution is colored, activated charcoal can be added to decolorize it, followed by hot filtration.

-

Allow the solution to cool slowly to room temperature, which should induce the formation of crystals.

-

Further cooling in an ice bath can maximize the yield of the purified product.

-

Collect the crystals by filtration, wash with a small amount of cold solvent, and dry thoroughly.

-

An alternative purification method involves dissolving the crude product in a dilute aqueous solution of sodium hydroxide, filtering to remove insoluble impurities, and then re-precipitating the 8-bromotheophylline by acidifying the solution to a pH of approximately 3.5-4.[9]

Experimental and Synthesis Workflow

The general workflow for the synthesis and purification of 8-bromotheophylline is depicted below.

Biological Context: Adenosine A1 Receptor Antagonism

8-Bromotheophylline is a known antagonist of the adenosine A1 receptor.[1] Adenosine A1 receptors are G-protein coupled receptors that play a crucial role in various physiological processes, particularly in the cardiovascular and central nervous systems.[19][20]

Activation of the A1 receptor by its endogenous ligand, adenosine, initiates a signaling cascade that typically leads to inhibitory effects. The receptor is coupled to inhibitory G-proteins (Gi/o), which, upon activation, inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[19] This reduction in cAMP can modulate the activity of protein kinase A (PKA) and other downstream effectors. Additionally, A1 receptor activation can lead to the activation of phospholipase C (PLC) and the modulation of ion channels, such as the activation of potassium channels and the inhibition of calcium channels.[19]

As an antagonist, 8-bromotheophylline blocks the binding of adenosine to the A1 receptor, thereby preventing these downstream signaling events. This antagonism is the basis for some of its pharmacological effects, such as diuresis.

References

- 1. 8-Bromotheophylline - Wikipedia [en.wikipedia.org]

- 2. 8-Bromotheophylline | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 3. scbt.com [scbt.com]

- 4. Theophylline | C7H8N4O2 | CID 2153 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Theophylline, 99+%, anhydrous 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 6. 58-55-9 CAS MSDS (Theophylline) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. Buy 8-Bromotheophylline | 10381-75-6 [smolecule.com]

- 8. This compound | C7H7BrN4O2 | CID 11808 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 8-Bromotheophylline CAS#: 10381-75-6 [m.chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. byjus.com [byjus.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. fiveable.me [fiveable.me]

- 15. benchchem.com [benchchem.com]

- 16. mt.com [mt.com]

- 17. researchgate.net [researchgate.net]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. Adenosine A1 receptor - Wikipedia [en.wikipedia.org]

- 20. A1 Adenosine Receptor Activation Modulates Central Nervous System Development and Repair - PubMed [pubmed.ncbi.nlm.nih.gov]

bromotheophylline chemical properties and structure

An In-Depth Technical Guide on the Core Chemical Properties and Structure of Bromotheophylline

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Bromotheophylline is a xanthine (B1682287) derivative recognized for its diuretic properties and its role as an active moiety in the combination drug pamabrom (B1678362).[1][2][3] This technical guide provides a comprehensive overview of its core chemical properties, structural details, and standardized experimental protocols relevant to its characterization. Quantitative data are summarized for clarity, and logical and experimental workflows are visualized using the DOT language to aid researchers in their understanding and application of this compound.

Chemical Structure and Identification

8-Bromotheophylline is structurally an analog of theophylline (B1681296), featuring a bromine atom substituted at the 8-position of the purine (B94841) ring.[4] This substitution is crucial for its distinct pharmacological profile.

-

Canonical SMILES: CN1C2=C(C(=O)N(C1=O)C)NC(=N2)Br[3]

Caption: Chemical structure of 8-Bromotheophylline.

Physicochemical Properties

The physicochemical properties of 8-Bromotheophylline are essential for understanding its behavior in biological systems and for formulation development. Key quantitative data are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₇H₇BrN₄O₂ | [1][2][6] |

| Molecular Weight | 259.06 g/mol | [1][2][5][6] |

| Melting Point | 295-316 °C | [1] |

| Boiling Point | Decomposes at 300 °C | [1] |

| pKa | 5.45 | [1] |

| Solubility | DMSO (Slightly), Methanol (Slightly, Heated) | [7] |

| Appearance | White to off-white solid |

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to scientific research. This section outlines standard methodologies for the synthesis and characterization of 8-Bromotheophylline.

Synthesis of 8-Bromotheophylline via Direct Bromination

This protocol describes the synthesis of 8-Bromotheophylline starting from theophylline.

-

Objective: To synthesize 8-bromo-1,3-dimethyl-1H-purine-2,6(3H,9H)-dione by direct bromination of theophylline.[7]

-

Materials:

-

Theophylline (1,3-dimethyl-1H-purine-2,6(3H,9H)-dione)

-

Glacial Acetic Acid

-

Water

-

Bromine

-

-

Procedure:

-

Dissolve theophylline in a mixed solvent of acetic acid and water (e.g., 90 mL acetic acid, 60 mL water for 10 g of theophylline) in a reaction vessel.[7]

-

Heat the mixture to 50 °C with continuous stirring to ensure complete dissolution.[7][8]

-

Slowly add bromine dropwise to the reaction mixture. The molar ratio of theophylline to bromine should be approximately 1:1.1.[7][8]

-

Maintain the reaction mixture at 50 °C and continue stirring for approximately 4 hours.[7]

-

After the reaction is complete, cool the mixture to room temperature to induce precipitation of the product.[7]

-

Separate the precipitate by filtration.

-

Wash the filter cake with distilled water twice.[7]

-

Dry the resulting white solid under vacuum to yield 8-Bromotheophylline.[7]

-

Determination of Melting Point

This is a standard procedure for determining the melting point range of a solid crystalline compound, which serves as an indicator of purity.[9]

-

Objective: To accurately measure the temperature range over which 8-Bromotheophylline transitions from a solid to a liquid.

-

Apparatus:

-

Procedure:

-

Finely powder a small amount of dry 8-Bromotheophylline.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.[12]

-

Place the capillary tube into the heating block of the melting point apparatus.[10]

-

For an unknown compound, perform a rapid preliminary heating (10-20 °C/min) to determine an approximate melting range.[10][12]

-

Allow the apparatus to cool. Using a fresh sample, begin heating again, but reduce the rate to a slow 1-2 °C/min when the temperature is about 20 °C below the approximate melting point.[9][10]

-

Record the temperature at which the first droplet of liquid appears (T1).[12]

-

Record the temperature at which the entire sample has completely melted into a clear liquid (T2).[12]

-

The melting point is reported as the range T1-T2.

-

Determination of Equilibrium Solubility (Shake-Flask Method)

This protocol follows the general guidelines for determining the thermodynamic equilibrium solubility of a compound, a critical parameter in drug development.[13][14][15]

-

Objective: To determine the saturation concentration of 8-Bromotheophylline in a specific solvent system at a controlled temperature.

-

Materials:

-

8-Bromotheophylline

-

Selected solvent/buffer system (e.g., pH 1.2, 4.5, 6.8 buffers for BCS classification)[16]

-

Vials with screw caps

-

Shaking incubator or orbital shaker set to a constant temperature (e.g., 37 ± 1 °C)[16]

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Analytical instrument for quantification (e.g., HPLC-UV)

-

-

Procedure:

-

Add an excess amount of 8-Bromotheophylline solid to a vial containing a known volume of the solvent or buffer. This ensures that a saturated solution is formed with undissolved solid remaining.

-

Seal the vials and place them in a shaking incubator at a constant temperature for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium.[15][16] The time required should be established by sampling at various intervals until the concentration remains constant.[16]

-

After equilibration, separate the excess solid from the solution. This is typically done by centrifuging the vials at high speed and then carefully filtering the supernatant through a syringe filter.[13][17]

-

Accurately dilute the clear filtrate with the appropriate mobile phase.

-

Quantify the concentration of dissolved 8-Bromotheophylline in the filtrate using a validated analytical method, such as HPLC-UV, against a standard calibration curve.[13][17]

-

The final concentration is reported as the equilibrium solubility in units such as mg/mL or mol/L.

-

References

- 1. This compound | C7H7BrN4O2 | CID 11808 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 8-Bromotheophylline | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 3. 8-Bromotheophylline - Wikipedia [en.wikipedia.org]

- 4. Buy 8-Bromotheophylline | 10381-75-6 [smolecule.com]

- 5. GSRS [precision.fda.gov]

- 6. scbt.com [scbt.com]

- 7. 8-Bromotheophylline CAS#: 10381-75-6 [m.chemicalbook.com]

- 8. CN101671334A - Production technology of pamabrom - Google Patents [patents.google.com]

- 9. chem.ucalgary.ca [chem.ucalgary.ca]

- 10. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 11. davjalandhar.com [davjalandhar.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. researchgate.net [researchgate.net]

- 14. WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver - ECA Academy [gmp-compliance.org]

- 15. lup.lub.lu.se [lup.lub.lu.se]

- 16. who.int [who.int]

- 17. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Core Diuretic Mechanism of Action of Bromotheophylline

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bromotheophylline, a methylxanthine derivative, is utilized for its mild diuretic properties, primarily in the management of premenstrual syndrome-related water retention.[1] Its mechanism of action, characteristic of the xanthine (B1682287) class, is principally attributed to the antagonism of adenosine (B11128) A1 receptors in the renal tubules and the inhibition of phosphodiesterase enzymes. This guide delineates the core molecular mechanisms, presents available quantitative data, details relevant experimental protocols for the assessment of its diuretic effects, and provides visual representations of the key signaling pathways involved.

Introduction

8-Bromotheophylline is a substituted xanthine that functions as the active diuretic component of pamabrom (B1678362), a combination drug often used to alleviate symptoms of premenstrual syndrome.[1][2][3] Like other methylxanthines such as theophylline (B1681296) and caffeine (B1668208), its effects on renal function are multifaceted, leading to an increase in urine output (diuresis) and the excretion of sodium (natriuresis). The diuretic potency of xanthine derivatives generally follows the order of theophylline > caffeine > theobromine. While comprehensive data specifically for this compound is limited, its mechanism can be largely understood through the well-established pharmacology of related xanthines.

Core Mechanism of Action

The diuretic effect of this compound is primarily driven by two synergistic mechanisms at the cellular level within the kidney:

-

Antagonism of Adenosine A1 Receptors: This is considered the principal pathway for the diuretic and natriuretic effects of methylxanthines.

-

Inhibition of Phosphodiesterase (PDE) Enzymes: This action contributes to the overall renal effects by modulating intracellular second messenger signaling.

Adenosine A1 Receptor Antagonism in the Proximal Tubule

The antagonism of the adenosine A1 receptor is the predominant mechanism underlying the diuretic action of xanthines. In the renal proximal tubule, adenosine acts as a signaling molecule that enhances the reabsorption of sodium and, consequently, water. By binding to A1 receptors on the tubular epithelial cells, adenosine stimulates sodium transporters, promoting the movement of sodium from the tubular fluid back into the bloodstream.

This compound, acting as a competitive antagonist, blocks the binding of endogenous adenosine to these A1 receptors. This inhibition of A1 receptor signaling leads to a reduction in sodium reabsorption in the proximal tubule. As a result, more sodium remains in the tubular fluid, creating an osmotic gradient that draws water with it, leading to diuresis.

Phosphodiesterase (PDE) Inhibition

This compound also functions as a non-selective inhibitor of phosphodiesterase enzymes. PDEs are responsible for the degradation of intracellular second messengers, cyclic adenosine monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). By inhibiting PDEs, this compound increases the intracellular levels of cAMP and cGMP in renal tubular cells. Elevated cAMP levels can modulate the activity of various ion transporters, further contributing to the reduction in sodium reabsorption and enhancing the diuretic effect.

Data Presentation

Quantitative data on the binding affinities and inhibitory concentrations of 8-bromotheophylline are crucial for a precise understanding of its pharmacological profile. The following tables summarize the available data.

Table 1: 8-Bromotheophylline Adenosine Receptor and Phosphodiesterase Interactions

| Target | Parameter | Value | Species | Notes |

| Adenosine A2A Receptor | Ki | 0.988 µM | Human | A 25-fold preference for A2A over A1 receptors has been reported, which is atypical for the primary diuretic mechanism. |

| Phosphodiesterase 3 (PDE3) | IC50 | 4.7 µM | Not Specified | Non-selective PDE inhibition. |

| Phosphodiesterase 4 (PDE4) | IC50 | 9.1 µM | Not Specified | Non-selective PDE inhibition. |

Note: There is conflicting information regarding the A1 versus A2A receptor selectivity of 8-bromotheophylline. While A1 antagonism is the established mechanism for xanthine diuresis, some sources indicate a higher affinity of 8-bromotheophylline for the A2A receptor. Further research is needed to definitively clarify its A1 receptor binding affinity.

Table 2: Comparative Adenosine Receptor Binding Affinities of 8-Substituted Xanthines

| Compound | 8-Substituent | A1 Receptor Ki (nM) | A2A Receptor Ki (nM) | Selectivity (A2A Ki / A1 Ki) |

| Theophylline | -H | 11,000 | 45,000 | 4.1 |

| 8-Butyltheophylline | -CH₂(CH₂)₂CH₃ | 1,100 | 11,000 | 10 |

| 8-Phenyltheophylline | -C₆H₅ | 40 | 3,000 | 75 |

| 8-Cyclopentyltheophylline (CPT) | -C₅H₉ | 1.8 | 1,100 | 611 |

This table provides context on how substitutions at the 8-position of the xanthine scaffold influence adenosine receptor affinity and selectivity. Data is a representative compilation from various structure-activity relationship studies.[4]

Signaling Pathways

The diuretic action of this compound involves the modulation of key signaling pathways within the renal tubular cells.

References

- 1. In Vivo Diuretic Activity of Hydromethanolic Extract and Solvent Fractions of the Root Bark of Clerodendrum myricoides Hochst. (Lamiaceae) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Microanalysis of urinary electrolytes and metabolites in rats ingesting dimethyl terephthalate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A study of diuretic action of pamabrom (2-amino-2-methyl-propanol-1-8-bromotheophylline) in cardiac failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

Solubility Profile of 8-Bromotheophylline: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the solubility of 8-bromotheophylline in dimethyl sulfoxide (B87167) (DMSO) and other common laboratory solvents. This document is intended for researchers, scientists, and professionals in drug development, offering critical data and methodologies to support formulation and experimental design.

Executive Summary

8-Bromotheophylline, a methylxanthine derivative, is utilized in various pharmaceutical formulations. A thorough understanding of its solubility characteristics is paramount for its application in both research and clinical settings. This guide consolidates available quantitative and qualitative solubility data, outlines a detailed experimental protocol for solubility determination, and provides a visual workflow to ensure accurate and reproducible results.

Quantitative Solubility Data

The solubility of 8-bromotheophylline has been determined in several key solvents. The data gathered from scientific literature and chemical databases is summarized in the table below for ease of comparison. It is important to note that quantitative solubility data for 8-bromotheophylline in a wide range of common organic solvents is not extensively available in published literature.

| Solvent | Chemical Formula | Solubility | Temperature (°C) | Molar Mass ( g/mol ) | Molarity (M) | Notes |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 25 mg/mL[1] | Not Specified | 259.06 | ~0.0965 | Requires sonication for dissolution.[1] |

| Water | H₂O | ~0.5 mg/mL | Not Specified | 259.06 | ~0.0019 | Based on the preparation of a 500 µg/mL stock solution.[2][3] |

| Methanol | CH₃OH | Slightly Soluble[4] | Not Specified | 259.06 | - | Heating may be required.[4] |

| Ethanol | C₂H₅OH | Sparingly Soluble | Not Specified | 259.06 | - | Quantitative data not readily available. |

| Acetone | C₃H₆O | Sparingly Soluble | Not Specified | 259.06 | - | Quantitative data not readily available. |

| Acetonitrile | C₂H₃N | Sparingly Soluble | Not Specified | 259.06 | - | Quantitative data not readily available. |

General notes on the solubility of xanthine (B1682287) derivatives suggest they typically exhibit poor water solubility and slight solubility in organic solvents[5].

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The following protocol outlines the widely accepted shake-flask method for determining the equilibrium solubility of 8-bromotheophylline. This method is robust and provides reliable data when meticulously followed.

3.1 Materials and Equipment

-

8-Bromotheophylline (solid, pure form)

-

Selected solvents (e.g., DMSO, water, ethanol)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker or rotator with temperature control

-

Analytical balance

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

pH meter (for aqueous solutions)

3.2 Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid 8-bromotheophylline to a series of vials, each containing a known volume of the selected solvent. The excess solid is crucial to ensure that equilibrium is reached with the undissolved compound.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples at a constant speed for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. It is advisable to determine the time to equilibrium in a preliminary experiment by sampling at various time points (e.g., 24, 48, 72 hours) until the concentration of the solute in the solution remains constant.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved solids. This step must be performed quickly to avoid temperature changes that could affect solubility.

-

-

Analysis:

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of 8-bromotheophylline in the diluted samples using a validated HPLC or UV-Vis spectrophotometry method. A standard calibration curve must be prepared to ensure accurate quantification.

-

-

Data Reporting:

-

Calculate the solubility in mg/mL or mol/L.

-

Report the mean solubility and standard deviation from at least three replicate experiments for each solvent.

-

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask solubility determination method.

This structured approach ensures that each step of the solubility determination process is clearly defined, leading to reliable and reproducible data for the characterization of 8-bromotheophylline. For further inquiries, please refer to the cited literature.

References

The Stability and Degradation of Bromotheophylline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and degradation pathways of bromotheophylline, a xanthine (B1682287) derivative utilized as a mild diuretic. Understanding the stability of a drug substance is paramount in pharmaceutical development to ensure its quality, safety, and efficacy throughout its shelf life. This document summarizes quantitative data from forced degradation studies, details experimental protocols, and proposes putative degradation pathways based on available scientific literature.

Introduction to this compound

8-Bromotheophylline (chemical formula: C₇H₇BrN₄O₂) is a methylxanthine that is the primary active ingredient in pamabrom (B1678362), a combination drug often used to relieve symptoms associated with premenstrual syndrome. Its diuretic effect is attributed to its action as an adenosine (B11128) A₁ receptor antagonist. The stability of this compound is a critical quality attribute that can be influenced by various environmental factors such as pH, temperature, light, and oxidizing agents.

Quantitative Stability Data

Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods. The following table summarizes the degradation of this compound under various stress conditions, as reported in a study on pamabrom.

| Stress Condition | Parameters | % Degradation of this compound | Number of Degradation Peaks Observed | Reference |

| Acid Hydrolysis | 1M HCl, 70°C, 4 hours | 37.22% | 2 | |

| Alkaline Hydrolysis | 1M NaOH, 70°C, 2 hours | 24.76% | 1 | |

| Oxidative Degradation | 3% H₂O₂, 40°C, 30 minutes | 27.57% | Not specified | |

| Thermal Degradation | 80°C, 5 days | 17.21% | - | |

| Photolytic Degradation | Sunlight, 12 days | 6.07% | - |

Experimental Protocols for Forced Degradation Studies

The following are detailed methodologies for the key forced degradation experiments performed on this compound, adapted from the literature.

General Procedure

A stock solution of this compound is prepared and subjected to various stress conditions. After the specified duration, the stressed samples are neutralized (if necessary), diluted to a suitable concentration, and analyzed by a validated stability-indicating HPLC method.

Acid Hydrolysis

-

Dissolve an accurately weighed amount of this compound in a suitable solvent (e.g., methanol).

-

Add an equal volume of 1M hydrochloric acid.

-

Reflux the solution at 70°C for 4 hours.

-

Cool the solution to room temperature.

-

Neutralize the solution with 1M sodium hydroxide.

-

Dilute the solution to the desired concentration with the mobile phase for HPLC analysis.

Alkaline Hydrolysis

-

Dissolve an accurately weighed amount of this compound in a suitable solvent (e.g., methanol).

-

Add an equal volume of 1M sodium hydroxide.

-

Reflux the solution at 70°C for 2 hours.

-

Cool the solution to room temperature.

-

Neutralize the solution with 1M hydrochloric acid.

-

Dilute the solution to the desired concentration with the mobile phase for HPLC analysis.

Oxidative Degradation

-

Dissolve an accurately weighed amount of this compound in a suitable solvent.

-

Add 3% hydrogen peroxide.

-

Heat the solution at 40°C for 30 minutes.

-

Cool the solution to room temperature.

-

Dilute the solution to the desired concentration with the mobile phase for HPLC analysis.

Thermal Degradation

-

Expose the solid this compound powder to a temperature of 80°C in a hot air oven for 5 days.

-

After the exposure period, dissolve an accurately weighed amount of the stressed sample in a suitable solvent.

-

Dilute the solution to the desired concentration with the mobile phase for HPLC analysis.

Photolytic Degradation

-

Expose the solid this compound powder to direct sunlight for 12 days.

-

After the exposure period, dissolve an accurately weighed amount of the stressed sample in a suitable solvent.

-

Dilute the solution to the desired concentration with the mobile phase for HPLC analysis.

Stability-Indicating HPLC Method

A reversed-phase high-performance liquid chromatography (RP-HPLC) method is employed to separate this compound from its degradation products. A typical method utilizes a C18 column with a mobile phase consisting of a mixture of methanol (B129727) and water, with the pH adjusted to 4.0 using orthophosphoric acid, at a flow rate of 1 mL/min. Detection is commonly performed using a UV detector at 280 nm.

Experimental workflow for forced degradation studies of this compound.

Putative Degradation Pathways

While forced degradation studies on pamabrom have indicated the formation of degradation products from this compound under various stress conditions, the exact chemical structures of these degradants have not been definitively identified in the available literature. However, based on the known degradation pathways of the structurally similar compound theophylline, we can propose the following putative degradation pathways for this compound.

Hydrolytic Degradation

Under acidic and alkaline conditions, the imidazole (B134444) ring of the purine (B94841) structure is susceptible to hydrolytic cleavage. For this compound, this could lead to the formation of a diamine derivative.

The Diuretic Action of Xanthine Derivatives: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth exploration of the diuretic effects of xanthine (B1682287) derivatives, intended for researchers, scientists, and professionals in drug development. This document details the molecular mechanisms, physiological impacts, and experimental evaluation of these compounds, presenting quantitative data in a structured format and outlining key experimental protocols.

Introduction

Xanthine derivatives, a class of alkaloids that includes caffeine (B1668208), theophylline (B1681296), and theobromine, have long been recognized for their mild diuretic properties.[1][2] While not as potent as modern thiazide or loop diuretics, their unique mechanisms of action continue to be of interest for specific clinical applications, such as in cases of diuretic resistance and in critically ill pediatric patients.[3][4] This guide synthesizes the current understanding of how these compounds promote diuresis, offering a technical overview for further research and development. The diuretic efficacy of natural xanthine derivatives generally follows the order of theophylline > caffeine > paraxanthine (B195701) > theobromine.[5]

Core Mechanisms of Diuretic Action

The diuretic effect of xanthine derivatives is primarily attributed to two core molecular mechanisms: the antagonism of adenosine (B11128) receptors and the inhibition of phosphodiesterase enzymes.[3][5] These actions lead to changes in renal blood flow, glomerular filtration rate, and tubular reabsorption of sodium and water.

Adenosine Receptor Antagonism

Adenosine, a nucleoside that plays a crucial role in regulating kidney function, exerts its effects through four receptor subtypes (A1, A2A, A2B, and A3).[6] Xanthine derivatives, particularly theophylline and caffeine, act as non-selective antagonists at these receptors.[6] The diuretic effect is predominantly mediated by the blockade of A1 adenosine receptors in the kidney.[7][8]

Under normal physiological conditions, adenosine constricts the afferent arterioles of the glomeruli, reducing renal blood flow and the glomerular filtration rate (GFR).[3] By blocking the A1 receptors, xanthine derivatives inhibit this adenosine-mediated vasoconstriction, leading to an increase in renal blood flow and GFR.[3] Furthermore, A1 receptor activation in the proximal tubules enhances the reabsorption of sodium.[7][8] Antagonism of these receptors by xanthine derivatives therefore leads to decreased sodium reabsorption, resulting in natriuresis (increased sodium excretion) and subsequent diuresis (increased water excretion).[7][8] Studies in A1 receptor knockout mice have demonstrated that the diuretic and natriuretic effects of caffeine and theophylline are absent, confirming the critical role of this receptor.[8]

Phosphodiesterase Inhibition

Xanthine derivatives are also known to be inhibitors of phosphodiesterase (PDE) enzymes.[1][2] PDEs are responsible for the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), important second messengers in various cellular signaling pathways.[7] By inhibiting PDEs, xanthine derivatives increase the intracellular levels of cAMP and cGMP.[1][2]

In the context of renal function, elevated cAMP levels can indirectly impact proximal tubular reabsorption and increase the urinary excretion of sodium.[3] However, the contribution of PDE inhibition to the diuretic effect of xanthines is generally considered to be secondary to adenosine receptor antagonism, particularly at lower therapeutic doses.[3] Higher doses are typically required to achieve significant PDE inhibition.[3]

Quantitative Effects on Renal Function

The diuretic and natriuretic effects of xanthine derivatives have been quantified in various human and animal studies. The following tables summarize key findings on changes in urine output, electrolyte excretion, and renal hemodynamics following the administration of caffeine and theophylline.

| Xanthine Derivative | Dose | Subject | Change in Urine Output | Change in Sodium Excretion | Reference |

| Theophylline | 1.2 mg/kg/min (intravenous) | Healthy Men | Increased | 3-fold increase | [1] |

| Aminophylline | ~5 mg/kg | Critically Ill Children | Statistically significant increase | Not specified | [4] |

| Caffeine | 250 mg (oral) | Healthy Students | Increased within 1 hour | Increased within 1 hour | [9] |

| Caffeine | 300 mg | Healthy Adults | No significant diuretic effect | Not specified | [10] |

Table 1: Effects of Xanthine Derivatives on Urine Output and Sodium Excretion

| Xanthine Derivative | Dose | Subject | Change in Glomerular Filtration Rate (GFR) | Change in Renal Blood Flow (RBF) | Reference |

| Theophylline | 1.2 mg/kg/min (intravenous) | Healthy Men | Increased | No effect on estimated renal plasma flow | [1] |

| Aminophylline | 3 mg/kg | Newborn Rabbits | Reduced | Delayed decrease | [11] |

| Aminophylline | 6 mg/kg | Newborn Rabbits | Increased | Delayed decrease | [11] |

| Caffeine | 10 mg/kg | Newborn Rabbits | Increased | No significant variation | [11] |

Table 2: Effects of Xanthine Derivatives on Renal Hemodynamics

Experimental Protocols

The evaluation of the diuretic activity of xanthine derivatives involves a range of in vivo and in vitro methodologies. Below are detailed protocols for key experiments.

In Vivo Diuretic Activity Assessment in Rodents (Lipschitz Test)

This widely used method assesses the diuretic and saluretic activity of a test compound in rats.

-

Animals: Male Wistar rats weighing 150-200g are typically used.

-

Housing: Animals are placed in metabolic cages designed to separate urine and feces.

-

Hydration: Rats are deprived of food and water for approximately 18 hours prior to the experiment. They are then orally administered a saline solution (0.9% NaCl) at a volume of 5 ml per 100g of body weight to ensure a uniform state of hydration.

-

Drug Administration: Immediately after hydration, the test group receives the xanthine derivative, the standard group receives a known diuretic (e.g., furosemide), and the control group receives the vehicle.

-

Urine Collection: Urine is collected at regular intervals (e.g., every hour) for a total of 5 hours.

-

Analysis: The total volume of urine excreted is measured for each group. The concentration of electrolytes (Na+, K+, Cl-) in the urine is determined using a flame photometer or ion-selective electrodes.

-

Data Interpretation: The diuretic activity is calculated as the ratio of the urine volume of the test group to that of the control group. Saluretic and natriuretic activities are assessed by comparing electrolyte excretion between groups.

Renal Clearance Studies in Canines

Canine models are often used to study the effects of compounds on renal hemodynamics.

-

Animals: Trained, unanesthetized female dogs are commonly used to allow for easy catheterization.

-

Preparation: Animals are fasted overnight with free access to water. On the day of the experiment, a Foley catheter is inserted into the bladder for urine collection. Intravenous lines are placed for the infusion of clearance markers and the test substance.

-

Procedure: A continuous intravenous infusion of inulin (B196767) and para-aminohippuric acid (PAH) is started to measure GFR and renal plasma flow, respectively. After a stabilization period, baseline urine and blood samples are collected. The xanthine derivative is then administered, and urine and blood samples are collected at timed intervals.

-

Analysis: Urine flow rate is determined gravimetrically. Inulin and PAH concentrations in plasma and urine are measured to calculate GFR and effective renal plasma flow. Electrolyte concentrations are also determined.

-

Data Interpretation: Changes in GFR, renal blood flow, filtration fraction, and electrolyte excretion rates from baseline are calculated to determine the renal effects of the compound.

In Vitro Phosphodiesterase Inhibition Assay

This biochemical assay determines the ability of a compound to inhibit PDE enzymes.

-

Enzyme Source: Purified phosphodiesterase isoforms are used.

-

Assay Principle: The assay measures the conversion of a cyclic nucleotide (cAMP or cGMP) to its corresponding monophosphate by the PDE enzyme. The amount of monophosphate produced is then quantified.

-

Procedure: The xanthine derivative at various concentrations is incubated with the PDE enzyme and the cyclic nucleotide substrate. The reaction is stopped, and the amount of product formed is measured. A common method involves the use of a malachite green-based colorimetric assay that detects the phosphate (B84403) released from the hydrolysis of the monophosphate product.

-

Data Analysis: The concentration of the xanthine derivative that causes 50% inhibition of the PDE activity (IC50) is calculated.

Adenosine Receptor Binding Assay

This assay measures the affinity of a compound for adenosine receptors.

-

Preparation: Cell membranes expressing the specific adenosine receptor subtype of interest are prepared.

-

Radioligand: A radiolabeled ligand with high affinity and selectivity for the receptor is used (e.g., [3H]CCPA for A1 receptors).

-

Procedure: The cell membranes are incubated with the radioligand in the presence of varying concentrations of the unlabeled xanthine derivative. The mixture is then filtered to separate the bound and free radioligand.

-

Quantification: The amount of radioactivity bound to the membranes is measured using a scintillation counter.

-

Data Analysis: The data are used to generate a competition curve, from which the inhibitory constant (Ki) of the xanthine derivative for the receptor is determined. The Ki value represents the concentration of the compound required to occupy 50% of the receptors.

Signaling Pathways and Experimental Workflows

Visual representations of the key signaling pathways and experimental workflows are provided below using the DOT language for Graphviz.

Caption: Signaling pathways of xanthine derivative-induced diuresis.

Caption: Workflow for in vivo diuretic activity assessment.

Conclusion

Xanthine derivatives induce a mild diuretic and natriuretic effect primarily through the antagonism of adenosine A1 receptors, leading to increased renal blood flow, glomerular filtration rate, and reduced sodium reabsorption. The inhibition of phosphodiesterases may also contribute to this effect, particularly at higher concentrations. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals investigating the renal effects of this important class of compounds. Further research into selective adenosine receptor antagonists based on the xanthine scaffold may lead to the development of novel diuretic agents with targeted mechanisms of action.

References

- 1. Renal actions of theophylline and atrial natriuretic peptide in humans: a comparison by means of clearance studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification of Xanthine Derivatives as Inhibitors of Phosphodiesterase 9A Through In silico and Biological Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Xanthines as Adenosine Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Xanthine Derivatives for Kidney Protection in the Critically Ill Pediatric Population: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijpronline.com [ijpronline.com]

- 6. Caffeine-induced diuresis and natriuresis is independent of renal tubular NHE3 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pharmatutor.org [pharmatutor.org]

- 8. Synthesis of Novel Fluorinated Xanthine Derivatives with High Adenosine A2B Receptor Binding Affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Caffeine-induced diuresis and atrial natriuretic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Caffeine and diuresis during rest and exercise: A meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

Methodological & Application

Application Note: Quantification of Bromotheophylline in Plasma using a Validated HPLC-UV Method

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and robust High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of 8-bromotheophylline in human plasma. The methodology involves a straightforward liquid-liquid extraction procedure for sample preparation, followed by chromatographic separation on a C8 reversed-phase column with UV detection. This method has been validated for selectivity, linearity, accuracy, and precision, demonstrating its suitability for pharmacokinetic studies and therapeutic drug monitoring.

Introduction

8-Bromotheophylline, the active diuretic component of pamabrom, is commonly used for the temporary relief of bloating and water-weight gain associated with premenstrual and menstrual periods.[1][2] Accurate quantification of 8-bromotheophylline in plasma is essential for pharmacokinetic and bioequivalence studies.[1] This document provides a detailed protocol for a validated HPLC-UV method for this purpose.

Experimental

Materials and Reagents

-

8-Bromotheophylline reference standard

-

Caffeine (Internal Standard, IS)

-

HPLC grade acetonitrile, methanol (B129727), and water[2]

-

Ethyl acetate (B1210297)

-

Phosphoric acid[2]

-

Ammonium (B1175870) acetate

-

Human plasma (blank)

Instrumentation and Chromatographic Conditions

A validated HPLC method was employed for the analysis.[1]

| Parameter | Specification |

| HPLC System | Agilent Technologies 1100 series or equivalent, equipped with a degasser, autosampler, thermostatted column compartment, and multiple wavelength detector[1] |

| Column | Zorbax® SB–C8, 150 x 4.6-mm, 5-μm particle size, with a Zorbax® SB–C8 pre-column (12.5 x 4.6-mm, 5-μm)[1] |

| Mobile Phase | Component A: 10 mM aqueous ammonium acetate (pH 5.0 ± 0.1)Component B: Acetonitrile:water (95:5 v/v)A:B ratio of 83:17 v/v[1] |

| Flow Rate | 1.0 mL/minute[1] |

| Column Temperature | 15°C[1] |

| Injection Volume | 20 μL[1] |

| Detection Wavelength | 278 nm[1] |

| Run Time | 6.5 minutes[1] |

Protocols

Standard and Sample Preparation

1. Stock Solutions:

-

Prepare a stock solution of 8-bromotheophylline at a concentration of 500 µg/mL in water.[2]

-

Prepare a stock solution of the internal standard (caffeine) at a concentration of 200 µg/mL in water.[2]

-

Store stock solutions at 5°C ± 3°C.[1]

2. Calibration Standards and Quality Control (QC) Samples:

-

Prepare calibration standards at concentrations of 20, 40, 100, 200, 400, 500, and 800 ng/mL in blank human plasma.[2]

-

Prepare QC samples at low (60 ng/mL), medium (300 ng/mL), and high (600 ng/mL) concentrations in blank human plasma.[1]

3. Plasma Sample Preparation (Liquid-Liquid Extraction):

-

To 250 µL of plasma sample (or standard/QC), add 10 µL of the internal standard solution (100 µg/mL).[1]

-

Add 1000 µL of a mixture of ethyl acetate and cyclohexane (90:10 v/v) and 100 µL of an aqueous solution of phosphoric acid (3.8%).[2]

-

Vortex the mixture for 1 minute.

-

Centrifuge for 5 minutes at 8000 rpm and 20°C.[2]

-

Transfer the organic phase to a clean test tube and evaporate to dryness under a stream of nitrogen at 50°C.[2]

-

Reconstitute the residue in 100 µL of a methanol and water mixture.

-

Inject 20 µL of the reconstituted solution into the HPLC system.[1]

Caption: Plasma sample preparation workflow.

Method Validation Summary

The analytical method was validated according to international guidelines.[1]

| Validation Parameter | Result |

| Selectivity | No significant interference was observed at the retention times of 8-bromotheophylline and the internal standard in blank plasma samples.[1] |

| Linearity | The calibration curve was linear over the concentration range of 20-800 ng/mL with a correlation coefficient (r²) > 0.99.[2] |

| Limit of Quantification (LLOQ) | 20 ng/mL[2] |

| Accuracy and Precision | Intra- and inter-day accuracy and precision were within acceptable limits (details not specified in the provided search results). |

| Recovery | The extraction recovery of 8-bromotheophylline from plasma was consistent and reproducible (specific percentages not provided in the search results). |

Results

Representative chromatograms of a blank plasma sample and a plasma sample spiked with 8-bromotheophylline and the internal standard are shown in the source literature, demonstrating good separation and peak shape.[1] The retention times for 8-bromotheophylline and the internal standard (caffeine) were approximately 4.5 and 3.5 minutes, respectively, under the described chromatographic conditions.

Caption: Overall analytical workflow.

Conclusion

The HPLC-UV method described provides a reliable and sensitive approach for the quantification of 8-bromotheophylline in human plasma. The sample preparation is straightforward, and the chromatographic conditions allow for a relatively short run time, making it suitable for the analysis of a large number of samples in a research or clinical setting.

References

Application Notes and Protocols for HPLC Analysis of Bromotheophylline

Introduction

8-Bromotheophylline, a xanthine (B1682287) derivative, is a key active ingredient in diuretic medications such as pamabrom (B1678362). High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the quantification of 8-bromotheophylline in pharmaceutical formulations and biological matrices. The choice of mobile phase is a critical parameter in developing a robust and reliable HPLC method, as it directly influences the retention, resolution, and peak shape of the analyte. This document provides detailed application notes and protocols for three distinct reversed-phase HPLC (RP-HPLC) methods for the analysis of 8-bromotheophylline, offering a comparative overview for researchers, scientists, and drug development professionals.

Quantitative Data Summary

The following table summarizes the key chromatographic parameters for three different mobile phase compositions used in the HPLC analysis of 8-bromotheophylline.

| Parameter | Method 1 | Method 2 | Method 3 |

| Mobile Phase | Methanol (B129727):Water (75:25 v/v), pH 4.0 with Orthophosphoric Acid | A: 10 mM Ammonium (B1175870) Acetate (B1210297) (aq), pH 5.0B: Acetonitrile (B52724):Water (95:5 v/v)Ratio (A:B): 83:17 v/v | Water:Methanol:Acetonitrile (70:20:10 v/v/v) |

| Stationary Phase | ODS C18 (250 x 4.6 mm, 5 µm) | Zorbax SB-C8 (150 x 4.6 mm, 5 µm) | C18 (250 x 4.6 mm, 5 µm) |

| Flow Rate | 1.0 mL/min | Not Specified (typically 1.0 mL/min) | 1.0 mL/min |

| Detection (UV) | PDA Detector | 278 nm | 279 nm |

| Retention Time | ~3.89 min | ~4.30 min | Not Specified |

Experimental Protocols

Method 1: Methanol and Water with pH Adjustment

This method is a straightforward isocratic RP-HPLC procedure suitable for routine quality control analysis of 8-bromotheophylline in pharmaceutical dosage forms.[1]

1. Materials and Reagents:

-

8-Bromotheophylline reference standard

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Orthophosphoric acid (analytical grade)

-

Tablets containing pamabrom

2. Instrumentation:

-

HPLC system with a pump, autosampler, and a photodiode array (PDA) detector.

-

ODS C18 column (250 x 4.6 mm, 5 µm particle size).

3. Mobile Phase Preparation:

-

Prepare the mobile phase by mixing methanol and water in a 75:25 (v/v) ratio.

-

Adjust the pH of the mixture to 4.0 using orthophosphoric acid.

-

Filter the mobile phase through a 0.45 µm membrane filter and degas prior to use.

4. Standard Solution Preparation:

-

Accurately weigh about 10 mg of 8-bromotheophylline reference standard and transfer it to a 100 mL volumetric flask.

-

Dissolve and dilute to volume with the mobile phase to obtain a stock solution of 100 µg/mL.

-

Prepare working standard solutions by further diluting the stock solution with the mobile phase to the desired concentrations (e.g., 10-60 µg/mL for a calibration curve).

5. Sample Preparation (from Tablets):

-

Weigh and finely powder a number of tablets equivalent to a known amount of pamabrom.

-

Transfer an amount of powder equivalent to 10 mg of 8-bromotheophylline to a 100 mL volumetric flask.

-

Add about 70 mL of the mobile phase, sonicate for 15 minutes, and then dilute to volume with the mobile phase.

-

Filter the solution through a 0.45 µm syringe filter before injection.

6. Chromatographic Conditions:

-

Column: ODS C18 (250 x 4.6 mm, 5 µm)

-

Mobile Phase: Methanol:Water (75:25 v/v), pH 4.0 with Orthophosphoric Acid

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 20 µL

-

Detection: PDA detector, monitor at the wavelength of maximum absorbance for 8-bromotheophylline.

-

Column Temperature: Ambient

7. Analysis:

-

Inject the standard and sample solutions into the HPLC system.

-

Identify the 8-bromotheophylline peak based on the retention time of the standard.

-

Quantify the amount of 8-bromotheophylline in the sample by comparing the peak area with the calibration curve.

Method 2: Ammonium Acetate Buffer and Acetonitrile

This bioanalytical method is designed for the determination of 8-bromotheophylline in human plasma, making it suitable for pharmacokinetic studies.[2][3][4]

1. Materials and Reagents:

-

8-Bromotheophylline reference standard

-

Caffeine (B1668208) (Internal Standard, IS)

-

Ammonium acetate (analytical grade)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Human plasma

2. Instrumentation:

-

HPLC system with a binary pump, degasser, autosampler, thermostatted column compartment, and a multiple wavelength detector.

-

Zorbax SB-C8 column (150 x 4.6 mm, 5 µm particle size) with a compatible guard column.

3. Mobile Phase Preparation:

-

Component A: Prepare a 10 mM aqueous solution of ammonium acetate and adjust the pH to 5.0 ± 0.1.

-

Component B: Prepare a mixture of acetonitrile and water in a 95:5 (v/v) ratio.

-

The mobile phase is a mixture of Component A and Component B in an 83:17 (v/v) ratio.

-

Filter the mobile phase components through a 0.45 µm membrane filter and degas.

4. Standard and Internal Standard Solution Preparation:

-

Prepare a stock solution of 8-bromotheophylline (500 µg/mL) by dissolving the required amount in water.

-

Prepare a stock solution of caffeine (IS) (200 µg/mL) by dissolving the required amount in water.

-

Prepare working solutions for the calibration curve and quality control samples by spiking blank human plasma with appropriate volumes of the 8-bromotheophylline and IS stock solutions.

5. Sample Preparation (from Plasma):

-

To a 250 µL aliquot of plasma sample, add 10 µL of the IS solution (100 µg/mL).

-

Perform a protein precipitation or liquid-liquid extraction to isolate the analyte and IS.

-

Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase.

6. Chromatographic Conditions:

-

Column: Zorbax SB-C8 (150 x 4.6 mm, 5 µm)

-

Mobile Phase: 83% (10 mM Ammonium Acetate, pH 5.0) : 17% (Acetonitrile:Water, 95:5 v/v)

-

Flow Rate: Not specified, typically 1.0 mL/min for a 4.6 mm ID column.

-

Injection Volume: 20 µL

-

Detection: 278 nm

-

Column Temperature: Not specified, typically ambient or controlled at a specific temperature (e.g., 25 °C).

7. Analysis:

-

Inject the processed plasma samples into the HPLC system.

-

Calculate the peak area ratio of 8-bromotheophylline to the internal standard.

-

Determine the concentration of 8-bromotheophylline in the plasma samples from the calibration curve constructed using the peak area ratios of the standards.

Method 3: Water, Methanol, and Acetonitrile Mixture

This stability-indicating method is suitable for the simultaneous determination of 8-bromotheophylline (as pamabrom) and other active ingredients, such as paracetamol, in commercial tablets.[5]

1. Materials and Reagents:

-

8-Bromotheophylline (Pamabrom) reference standard

-

Paracetamol reference standard (if applicable)

-

Water (HPLC grade)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Commercial tablets containing pamabrom

2. Instrumentation:

-

HPLC system with a pump, autosampler, and a diode array detector (DAD).

-

C18 column (250 x 4.6 mm, 5 µm particle size).

3. Mobile Phase Preparation:

-

Prepare the mobile phase by mixing water, methanol, and acetonitrile in a 70:20:10 (v/v/v) ratio.

-

Filter the mobile phase through a 0.45 µm membrane filter and degas before use.

4. Standard Solution Preparation:

-

Prepare a stock solution of pamabrom by accurately weighing and dissolving the reference standard in the mobile phase.

-

Prepare working standard solutions of desired concentrations by diluting the stock solution with the mobile phase.

5. Sample Preparation (from Tablets):

-

Prepare the tablet sample as described in Method 1, using the mobile phase as the diluent.

6. Chromatographic Conditions:

-

Column: C18 (250 x 4.6 mm, 5 µm)

-

Mobile Phase: Water:Methanol:Acetonitrile (70:20:10 v/v/v)

-

Flow Rate: 1.0 mL/min

-

Injection Volume: Not specified, typically 10-20 µL.

-

Detection: 279 nm

-

Column Temperature: Ambient

7. Analysis:

-

Inject the standard and sample solutions.

-

The method should be validated for stability by subjecting the sample solutions to stress conditions (acidic, alkaline, oxidative, thermal, and photolytic degradation) to ensure that the degradation products do not interfere with the quantification of 8-bromotheophylline.

Visualizations

Caption: General experimental workflow for the HPLC analysis of bromotheophylline.

References

Application Note: Determination of Bromotheophylline Using UV Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Bromotheophylline is a xanthine (B1682287) derivative that functions as a diuretic and is a key active ingredient in medications for premenstrual syndrome. Accurate and reliable quantification of 8-bromotheophylline is crucial for pharmacokinetic studies, formulation development, and quality control. This application note provides a detailed protocol for the determination of 8-bromotheophylline using UV-Visible spectroscopy, with a specific focus on High-Performance Liquid Chromatography (HPLC) with UV detection.

Principle

UV-Visible spectroscopy is a powerful analytical technique for quantifying substances that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. The absorbance of a solution is directly proportional to the concentration of the analyte, as described by the Beer-Lambert law. For HPLC analysis, a UV-Visible detector is used to monitor the column effluent at a specific wavelength where the analyte of interest exhibits strong absorbance, allowing for its sensitive and selective quantification. The choice of the detection wavelength is critical for achieving optimal sensitivity and minimizing interference from other components in the sample matrix.

Quantitative Data Summary

The selection of an appropriate UV detection wavelength is paramount for the accurate quantification of 8-bromotheophylline. Based on established analytical methods, the following wavelength has been identified for reliable detection.

| Compound | Recommended UV Detection Wavelength (λmax) | Reference Method |

| 8-Bromotheophylline | 278 nm | HPLC-UV[1] |

This wavelength is recommended for the quantitative analysis of 8-bromotheophylline in various matrices, including plasma samples.[1]

Experimental Protocols

Protocol 1: Determination of Bromotheophylline by HPLC-UV

This protocol outlines a validated method for the quantification of 8-bromotheophylline in biological samples using reverse-phase HPLC with UV detection.[1]

1. Materials and Reagents

-

8-Bromotheophylline reference standard

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Methanol (B129727) (HPLC grade)

-

Phosphoric acid (or other suitable pH modifier)

-

Human plasma (or other relevant biological matrix)

2. Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system equipped with:

-

Binary or quaternary pump

-

Autosampler

-

Column oven

-

UV-Visible Detector

-

3. Chromatographic Conditions

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Mobile Phase: A mixture of methanol and water (e.g., 75:25 v/v) with pH adjusted to 4.0 with orthophosphoric acid.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25°C (or ambient)

-

Injection Volume: 20 µL

-

UV Detection Wavelength: 278 nm[1]

4. Standard Solution Preparation

-

Stock Solution (100 µg/mL): Accurately weigh 10 mg of 8-bromotheophylline reference standard and dissolve it in 100 mL of the mobile phase.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from, for example, 1 µg/mL to 50 µg/mL.

5. Sample Preparation (from plasma)

-

Protein Precipitation: To 500 µL of plasma sample, add 1 mL of acetonitrile.

-

Vortex: Vortex the mixture for 1 minute to precipitate proteins.

-

Centrifugation: Centrifuge the sample at 10,000 rpm for 10 minutes.

-

Supernatant Collection: Carefully collect the supernatant.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the residue in 200 µL of the mobile phase.

-

Injection: Inject 20 µL of the reconstituted sample into the HPLC system.

6. Data Analysis

-

Construct a calibration curve by plotting the peak area of the 8-bromotheophylline standards against their corresponding concentrations.

-

Determine the concentration of 8-bromotheophylline in the samples by interpolating their peak areas on the calibration curve.

Logical Workflow for Method Development

The following diagram illustrates the logical workflow for developing a UV-based analytical method for this compound.

Caption: Logical workflow for developing a UV detection method.

Experimental Workflow for Sample Analysis

The diagram below outlines the step-by-step experimental workflow for analyzing a sample for this compound content using HPLC-UV.

Caption: Step-by-step workflow for sample analysis.

References

Application Notes and Protocols for the Mass Spectrometry Analysis of Bromotheophylline and its Metabolites

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromotheophylline, a xanthine (B1682287) derivative, is the active diuretic component in the over-the-counter medication pamabrom, which is used to alleviate symptoms associated with premenstrual syndrome.[1][2] Structurally similar to other well-known xanthines like caffeine (B1668208) and theophylline (B1681296), its analytical determination in biological matrices is crucial for pharmacokinetic and metabolic studies. While the metabolism of this compound has not been definitively determined, understanding the metabolic pathways of related xanthine compounds can provide a predictive framework for identifying its potential metabolites.[3][4]

This document provides detailed application notes and protocols for the quantitative analysis of this compound and the exploration of its putative metabolites using liquid chromatography-mass spectrometry (LC-MS).

Hypothetical Metabolic Pathway of this compound

The metabolism of this compound has not been experimentally elucidated.[3][4] However, based on the well-documented metabolic pathways of structurally similar xanthines like theophylline and caffeine, a hypothetical metabolic pathway for this compound can be proposed.[5][6][7] The primary metabolic routes for xanthines involve N-demethylation and C8-hydroxylation, reactions predominantly catalyzed by the cytochrome P450 enzyme CYP1A2.[8][9][10]

The proposed metabolic transformation of this compound would likely involve the removal of the methyl groups at the N1 and N3 positions and hydroxylation at the C8 position, followed by further oxidation to uric acid derivatives.

Experimental Workflow for LC-MS/MS Analysis

The following diagram outlines the general workflow for the quantitative analysis of this compound and the identification of its potential metabolites in biological samples.

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction

This protocol is adapted from methodologies used for the analysis of this compound in human plasma.[11][12][13]

Materials:

-

Human plasma samples

-

Internal Standard (IS) solution (e.g., Caffeine, 100 µg/mL in water)

-

Ethyl acetate (B1210297)/cyclohexane mixture (90:10 v/v)

-

3.8% Phosphoric acid solution

-

Methanol/water mixture (75:25 v/v)

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator

Procedure:

-

Pipette 200 µL of human plasma into a microcentrifuge tube.

-

Spike the sample with 10 µL of the internal standard solution.[11][13]

-

Add 1000 µL of the ethyl acetate/cyclohexane mixture and 100 µL of the 3.8% phosphoric acid solution.[11]

-

Vortex the mixture for 1 minute.

-

Centrifuge at 8000 rpm for 5 minutes at 20°C.[11]

-

Carefully transfer the upper organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a stream of nitrogen at 50°C.[11]

-

Reconstitute the dried extract in 100 µL of the methanol/water mixture.[11]

-

Vortex for 15 seconds to ensure complete dissolution.

-

The sample is now ready for injection into the LC-MS/MS system.

Liquid Chromatography

The following conditions are based on a validated HPLC method for this compound.[12][13]

| Parameter | Condition |

| HPLC System | Agilent 1200 or equivalent |

| Column | Zorbax® SB–C8, 150 x 4.6-mm, 5-µm particle size |

| Pre-column | Zorbax® SB–C8, 12.5 x 4.6-mm, 5-µm particle size |

| Mobile Phase A | 10 mM Ammonium acetate in water, pH 5.0 ± 0.1 |

| Mobile Phase B | Acetonitrile:water (95:5 v/v) |

| Gradient | Isocratic: 83% A, 17% B |

| Flow Rate | 1.0 mL/minute |

| Column Temperature | 15°C |

| Injection Volume | 20 µL |

| Run Time | 6.5 minutes |

| Detection | UV at 278 nm (for HPLC-UV) or MS detector |

Mass Spectrometry

The following are suggested starting parameters for tandem mass spectrometry detection. These will require optimization for the specific instrument used.

| Parameter | Setting |

| Mass Spectrometer | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 4000 V |

| Nebulizer Pressure | 45 psi |

| Gas Temperature | 250 °C |

| Gas Flow | 10 L/min |

| Sheath Gas Temperature | 375 °C |

| Sheath Gas Flow | 11 L/min |

| Fragmentor Voltage | 100 - 190 V (to be optimized) |

| Collision Energy | To be optimized for each transition |

MRM Transitions: